5-(Dibromomethyl)pyridine-2-carbonitrile
Description
5-(Dibromomethyl)pyridine-2-carbonitrile is a halogenated pyridine derivative characterized by a dibromomethyl group (-CHBr₂) at the 5-position and a cyano group (-CN) at the 2-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its dibromomethyl group enhances electrophilic reactivity, enabling participation in nucleophilic substitution, cross-coupling, and cycloaddition reactions .
Properties
IUPAC Name |
5-(dibromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWSHCSJIMRNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethyl)pyridine-2-carbonitrile typically involves the bromination of 5-methylpyridine-2-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the methyl group. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Dibromomethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the dibromomethyl group can yield different reduced forms of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Oxidized forms of the compound, such as pyridine oxides.
Reduction Reactions: Reduced forms of the compound, including pyridine derivatives with reduced bromomethyl groups.
Scientific Research Applications
5-(Dibromomethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dibromomethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The dibromomethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 5-(dibromomethyl)pyridine-2-carbonitrile, emphasizing differences in substituents, reactivity, and applications.
Biological Activity
5-(Dibromomethyl)pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H5Br2N
- Molecular Weight : 252.93 g/mol
- CAS Number : 102295-55-5
The presence of bromine atoms and a cyano group in its structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For example, halogenated pyridine derivatives have shown enhanced activity against resistant strains of bacteria compared to non-halogenated counterparts .
- Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects on cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation, particularly in lymphoblastic cell lines .
- Antioxidant Properties : Some derivatives of pyridine compounds have demonstrated antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various dibromomethyl-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition, with notable effectiveness against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 and HeLa. The study reported significant cytotoxicity with IC50 values indicating potent effects at low concentrations .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromomethylpyridine | One bromine substituent | Moderate antimicrobial activity |
| 2-Cyanopyridine | No bromine substituents | Low cytotoxicity |
| 3-Dibromomethylpyridine | Two bromine substituents | Enhanced cytotoxicity |
Q & A
Q. What biological activities are observed in pyridine-2-carbonitrile derivatives, and how might this compound be explored pharmacologically?
- Answer : Analogous compounds show:
- Anticancer activity : 6-(4-bromophenyl)-4-aryl-2-oxo-1,2-dihydropyridin-3-carbonitriles inhibit tumor cell lines .
- Enzyme inhibition : Pyridine-2-carbonitriles like Topiroxostat target xanthine oxidase .
- Antimicrobial potential : Sulfanylpyridine-2-carbonitriles inhibit Pseudomonas aeruginosa virulence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
